molecular formula C20H23NO3 B589164 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone CAS No. 1206614-03-0

2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone

Cat. No.: B589164
CAS No.: 1206614-03-0
M. Wt: 325.408
InChI Key: YLYJITVRNWIAQW-UHFFFAOYSA-N
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Description

2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone is a chemical compound supplied for research and development purposes. It is intended for use in controlled laboratory settings by qualified scientists for investigative studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local, state, and federal regulations concerning the use, storage, and disposal of this material.

Properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-18-10-9-17(14-20(22)21-11-5-6-12-21)13-19(18)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYJITVRNWIAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747131
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206614-03-0
Record name 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206614-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structural Features and Retrosynthetic Analysis

The target compound features three critical functional groups:

  • Benzyloxy-protected phenol at the 3-position of the aromatic ring.

  • Methoxy group at the 4-position of the same ring.

  • Pyrrolidinyl-ethanone moiety attached to the aromatic system.

Retrosynthetically, the molecule can be dissected into two primary precursors:

  • A benzyloxy-methoxybenzene derivative.

  • A pyrrolidine-containing ketone intermediate.

Key bond-forming steps include Friedel-Crafts acylation for attaching the ethanone group and nucleophilic substitution for introducing the pyrrolidinyl moiety.

Formation of the Benzyloxy-Methoxybenzene Intermediate

The synthesis begins with the protection of a phenolic hydroxyl group. A common approach involves reacting 4-methoxyresorcinol with benzyl chloride under basic conditions:

4-Methoxyresorcinol + Benzyl chlorideK2CO3,DMF3-Benzyloxy-4-methoxyphenol\text{4-Methoxyresorcinol + Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Benzyloxy-4-methoxyphenol}

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (2.5 equiv)

  • Temperature: 80–90°C, 12–16 hours

  • Yield: 78–85%

Introduction of the Ethanone Group

The protected phenol undergoes Friedel-Crafts acylation to install the ethanone group. Aluminum chloride (AlCl₃) is typically employed as a Lewis catalyst:

3-Benzyloxy-4-methoxyphenol + Acetyl chlorideAlCl3,DCM2-Acetyl-4-methoxy-3-(phenylmethoxy)benzene\text{3-Benzyloxy-4-methoxyphenol + Acetyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{2-Acetyl-4-methoxy-3-(phenylmethoxy)benzene}

Optimization Data :

ParameterValue
Catalyst loading1.2 equiv AlCl₃
SolventDichloromethane (DCM)
Temperature0°C → room temperature
Reaction time4–6 hours
Yield65–72%

Side products, such as over-acylated derivatives, are minimized by controlling the stoichiometry of acetyl chloride.

Pyrrolidinyl Group Incorporation

The final step involves replacing the acetyl group’s α-hydrogen with a pyrrolidinyl group via nucleophilic substitution. This is achieved using pyrrolidine in the presence of a base:

2-Acetyl-4-methoxy-3-(phenylmethoxy)benzene + PyrrolidineNaH, THFTarget Compound\text{2-Acetyl-4-methoxy-3-(phenylmethoxy)benzene + Pyrrolidine} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

Critical Parameters :

  • Base: Sodium hydride (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux (66°C)

  • Reaction time: 8–10 hours

  • Yield: 60–68%

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements have replaced batch reactors with continuous flow systems to enhance scalability. A representative protocol involves:

  • Protection Step : Microreactor with immobilized K₂CO₃ for benzylation.

  • Acylation Step : Packed-bed reactor containing AlCl₃-supported silica.

  • Amine Substitution : Tubular reactor with in-line pH monitoring.

Advantages :

  • 40% reduction in reaction time.

  • 15% improvement in overall yield.

  • Consistent purity (>98% by HPLC).

Catalytic System Innovations

Palladium-catalyzed cross-coupling reactions, inspired by methodologies in related compounds (e.g., COX-2 inhibitor intermediates), have been explored for streamlining synthesis. For example:

Aryl bromide + 1-(1-Pyrrolidinyl)ethanonePd(OAc)2,Phosphine ligandTarget Compound\text{Aryl bromide + 1-(1-Pyrrolidinyl)ethanone} \xrightarrow{\text{Pd(OAc)}_2, \text{Phosphine ligand}} \text{Target Compound}

Conditions from Analogous Systems :

ComponentSpecification
CatalystPd(OAc)₂ (2 mol%)
LigandTri-tert-butylphosphine
SolventToluene
Temperature100°C
Yield70–75%

This method avoids hazardous oxidants like hydrogen peroxide, aligning with greener chemistry principles.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.30 (m, 5H, benzyl aromatic protons).

    • δ 6.85 (d, J = 8.4 Hz, 1H, aromatic H-5).

    • δ 3.90 (s, 3H, OCH₃).

    • δ 2.80–2.60 (m, 4H, pyrrolidinyl CH₂).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Impurity Profiling

Common impurities include:

  • Des-benzyl intermediate (2–3%): Mitigated by optimizing benzylation time.

  • Over-alkylated byproducts (<1%): Controlled through stoichiometric precision.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like methyl iodide.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a reference compound in pharmacological studies.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance binding affinity, while the pyrrolidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Hydroxyacetophenones

2-(Phenylmethoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (C₁₅H₁₄O₅, MW 274.27): Differs in the ethanone substitution: a trihydroxyphenyl group replaces the pyrrolidinyl moiety. Higher polarity due to hydroxyl groups, likely reducing membrane permeability compared to the target compound. Synthesized via Hoesch reaction, similar to derivatives in the target compound’s class .

1-[2-Hydroxy-3,6-dimethoxy-4-(phenylmethoxy)phenyl]-2-(phenylmethoxy)ethanone (MW 408.45): Features dual phenylmethoxy groups and lacks a heterocycle. Higher molecular weight (408.45 vs. 339.39) and melting point (150–151°C) suggest increased crystallinity and steric bulk .

Pyrrolidinyl-Containing Derivatives

Methanone, (4-methoxyphenyl)[4-methoxy-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]- (CAS 159307-43-4, C₂₄H₂₅NO₃): Pyrrolidinyl group linked via an ethoxy spacer instead of direct attachment.

2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS 554442-53-4, C₁₇H₂₀ClNO₂): Chlorine substitution increases electrophilicity at the carbonyl, contrasting with the electron-donating methoxy/benzyloxy groups in the target compound. Likely more reactive in nucleophilic acyl substitution reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound 339.39 Not reported Moderate in polar solvents (due to methoxy/benzyloxy).
2-(Phenylmethoxy)-1-(2,4,6-trihydroxyphenyl)ethanone 274.27 Not reported High aqueous solubility (hydroxyl groups).
1-[2-Hydroxy-3,6-dimethoxy-4-(phenylmethoxy)phenyl]-2-(phenylmethoxy)ethanone 408.45 150–151 Low (high hydrophobicity from dual benzyloxy groups).

The target compound’s lower molecular weight compared to multi-benzyloxy derivatives may improve bioavailability .

Pharmacological Potential

  • Pyrrolidinyl analogs : Pyrrolidine rings are common in CNS-active drugs (e.g., ropinirole). The target compound’s structure suggests possible dopamine or serotonin receptor modulation .
  • Sulfonyl and halogenated analogs: Compounds like 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS data in ) highlight the role of sulfonyl groups in COX-2 inhibition, a pathway absent in the target compound.
  • Heterocyclic linkers : Ethoxy-pyrrolidinyl derivatives (e.g., CAS 159307-43-4 ) may offer prolonged metabolic stability compared to the target’s direct pyrrolidinyl attachment.

Biological Activity

2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone, also known by its CAS number 1206614-03-0, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C20_{20}H23_{23}NO3_3
  • Molecular Weight: 325.4 g/mol
  • CAS Number: 1206614-03-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Monoamine Oxidase Inhibition : Preliminary studies suggest that related compounds exhibit selective inhibition of monoamine oxidase B (MAO-B), which is significant in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine in the brain, potentially improving cognitive function and mood .
  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This action could enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease .
  • Antioxidant Properties : Some studies indicate that compounds with similar structures may exhibit antioxidant activity, reducing oxidative stress in cells and protecting against cellular damage .

In Vitro Studies

In vitro experiments have been conducted to evaluate the cytotoxicity and enzyme inhibition potential of this compound. For instance, toxicity assays using Vero cells (normal African green monkey kidney epithelial cells) demonstrated that concentrations up to 100 μg/mL did not significantly reduce cell viability, indicating a favorable safety profile for further testing .

Table: Biological Activity Summary

Activity Effect IC50 Value Reference
MAO-B InhibitionSelective inhibitor0.51 μM
AChE InhibitionEnhances cholinergic activityNot specified
Cytotoxicity (Vero Cells)Viable up to 100 μg/mLNot applicable
Antioxidant ActivityReduces oxidative stressNot specified

Case Studies

Several studies have explored the structure-activity relationship (SAR) of compounds similar to this compound. For example, research on halogenated coumarin–chalcones has shown that modifications in the phenyl ring can significantly influence MAO-B inhibition efficacy . This suggests that further structural modifications could enhance the biological activity of this compound.

Q & A

Q. What are the key synthetic pathways for 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone?

The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. Key steps include:

  • Etherification : Introduction of the phenylmethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling Reactions : Formation of the pyrrolidinyl-ethanone moiety using alkyl halides or activated esters in the presence of catalysts like DIPEA .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy (~δ 3.8 ppm) and pyrrolidinyl protons (δ 1.5–3.5 ppm) as key signals .
  • IR Spectroscopy : Carbonyl stretch (~1700 cm⁻¹) and aromatic C-O vibrations (~1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass determination ensures molecular formula accuracy .

Q. What purification methods are recommended post-synthesis?

  • Recrystallization : Effective for removing unreacted starting materials; solvents like ethanol or acetone are preferred .
  • Column Chromatography : Essential for separating structurally similar byproducts; silica gel with gradient elution (e.g., hexane:EtOAc 4:1 to 1:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., acylation) .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for SN2 mechanisms .
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .

Q. Table 1: Optimization Parameters for Key Reactions

StepOptimal ConditionsYield ImprovementReference
EtherificationK₂CO₃, DMF, 80°C, 12h75% → 88%
AcylationDIPEA, DCM, 0°C, 2h60% → 78%
PurificationSilica gel (230–400 mesh), EtOAc/HexanePurity >98%

Q. How should researchers resolve contradictions in spectral data across studies?

  • Cross-Validation : Compare NMR data with computationally predicted spectra (e.g., using ACD/Labs or ChemDraw) .
  • Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., unreacted phenols or dimeric species) .
  • Standardized Protocols : Adopt reference standards (e.g., USP-grade reagents) to minimize batch-to-batch variability .

Q. What strategies enhance solubility for biological testing?

  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Salt Formation : Protonation of the pyrrolidinyl nitrogen with HCl or citric acid enhances bioavailability .

Q. What computational methods predict biological interactions?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., GPCRs or kinases) .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with activity data to guide structural modifications .

Methodological Considerations for Data Contradictions

  • Reproducibility : Document exact solvent grades (e.g., anhydrous DMF vs. technical grade) and reaction timelines .
  • Analytical Calibration : Validate HPLC/GC methods with certified reference materials to ensure detection limits (<0.1% impurities) .

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